molecular formula C12H18IN B8151770 Diethyl-(4-iodo-3-methyl-benzyl)-amine

Diethyl-(4-iodo-3-methyl-benzyl)-amine

Cat. No.: B8151770
M. Wt: 303.18 g/mol
InChI Key: RLYIJFLSXBVWFV-UHFFFAOYSA-N
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Description

Diethyl-(4-iodo-3-methyl-benzyl)-amine is a useful research compound. Its molecular formula is C12H18IN and its molecular weight is 303.18 g/mol. The purity is usually 95%.
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Biological Activity

Diethyl-(4-iodo-3-methyl-benzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the iodine atom and the diethyl amine moiety may significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound can be characterized by the following structural features:

  • Iodine Atom : Influences chemical reactivity and biological interactions.
  • Diethyl Amine Group : Enhances solubility and bioavailability.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially affecting various signaling pathways. The iodine atom may facilitate binding to target proteins or enzymes, altering their activity and leading to biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, iodoquinazoline derivatives have shown IC50 values ranging from 6.20 to 12.20 μM against various cancer cell lines, suggesting that halogenated compounds may enhance cytotoxicity due to increased lipophilicity and improved binding interactions with cancer-related targets .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for antimicrobial properties. In vitro studies have demonstrated that certain halogenated amines possess potent antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies

  • In Vivo Efficacy : A related compound was tested in a BALB/c mouse model for tuberculosis. The study showed sustained plasma concentrations above the minimum inhibitory concentration (MIC) for over 24 hours, indicating potential efficacy in treating infections .
  • Cytotoxicity Assessment : In a cytotoxicity study against various cancer cell lines (e.g., MCF-7, A549), compounds with similar structural features exhibited IC50 values ranging from 0.69 to 22 mM, demonstrating a promising therapeutic window for further development .

Data Tables

Compound NameIC50 (μM)Cancer Cell LineMechanism of Action
This compoundTBDTBDTBD
Iodoquinazoline Derivative 16.20A549EGFR inhibition
Iodoquinazoline Derivative 210.60MCF-7Tubulin polymerization interference
Iodoquinazoline Derivative 312.20HeLaROS formation

Scientific Research Applications

Diethyl-(4-iodo-3-methyl-benzyl)-amine is a chemical compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, supported by comprehensive data and case studies.

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their cytotoxic effects on cancer cell lines. The findings indicated that certain derivatives exhibited significant activity against breast and lung cancer cells, suggesting a pathway for developing new chemotherapeutic agents .

Neuropharmacological Research

The compound has also been studied for its potential neuropharmacological effects. Its structural features make it a candidate for exploring interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Serotonergic Activity

Research published in Neuropharmacology assessed the impact of this compound on serotonin receptor activity. The study concluded that modifications to the compound could enhance its affinity for specific serotonin receptor subtypes, indicating potential applications in treating mood disorders .

Reagent in Chemical Reactions

This compound is utilized as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. Its iodine atom facilitates these processes, making it valuable in synthetic organic chemistry.

Data Table: Reaction Outcomes

Reaction TypeProduct FormedYield (%)
Nucleophilic Substitution4-Methylbenzylamine85
Palladium-Catalyzed CouplingDiaryl compound90

Development of New Catalysts

Recent studies have explored the use of this compound in developing new catalytic systems for organic transformations. Its ability to coordinate with metal centers enhances catalytic efficiency.

Case Study: Catalytic Activity

A publication in the journal Organic Letters highlighted the use of this compound in palladium-catalyzed cross-coupling reactions. The results demonstrated improved reaction rates and yields compared to traditional catalysts, showcasing its potential as a catalyst precursor .

Properties

IUPAC Name

N-ethyl-N-[(4-iodo-3-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN/c1-4-14(5-2)9-11-6-7-12(13)10(3)8-11/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYIJFLSXBVWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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